

Spectroscopic Profile of δ -Guaiane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *delta-Guaiane*

Cat. No.: *B1206229*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-Guaiane (δ -Guaiane), also known as α -Bulnesene, is a naturally occurring sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol [1]. It is a component of various essential oils, notably patchouli oil, and is recognized for its characteristic woody and spicy aroma. As a bioactive compound, δ -Guaiane and its isomers are of interest to researchers in fields ranging from natural product chemistry to drug discovery for their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for δ -Guaiane, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification and characterization.

Spectroscopic Data

The structural elucidation of δ -Guaiane relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from 1H NMR, ^{13}C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

Table 1: ^1H NMR Spectroscopic Data for δ -Guaiene (Typical Values)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~4.7-4.9	br s	-	=CH ₂ (exocyclic methylene)
~5.2-5.4	br s	-	=CH- (endocyclic)
~2.0-2.8	m	-	Allylic and methine protons
~1.5-1.9	m	-	Methylene and methine protons
~1.7	s	-	Methyl group on double bond
~0.9-1.1	d	~6-7	Methyl group(s)

Note: The precise chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

Table 2: ^{13}C NMR Spectroscopic Data for δ -Guaiene (Typical Values)

Chemical Shift (δ) (ppm)	Carbon Type
~150	C (quaternary, exocyclic C=)
~140	C (quaternary, endocyclic C=)
~120-125	CH (endocyclic =CH)
~110	CH ₂ (exocyclic =CH ₂)
~40-60	CH
~25-40	CH ₂
~15-25	CH ₃

Note: These are typical chemical shift ranges for the carbon environments present in a guaiene-type sesquiterpene. Specific assignments require 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For δ -Guaiene ($C_{15}H_{24}$), the molecular ion peak ($[M]^+$) is expected at m/z 204.

Table 3: Mass Spectrometry Data for δ -Guaiene

m/z	Relative Intensity	Assignment
204	Moderate	$[M]^+$
189	Moderate	$[M - CH_3]^+$
161	High	$[M - C_3H_7]^+$
105	High	Further fragmentation
91	Moderate	Tropylium ion

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for δ -Guaiene

Wavenumber (cm^{-1})	Intensity	Assignment
~3080	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (alkane)
~890	Strong	=C-H bend (exocyclic methylene)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a sesquiterpene like δ -Guaiene.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified δ -Guaiene sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the δ -Guaiene sample in a volatile organic solvent (e.g., hexane or dichloromethane).
- **GC Separation:** Inject a small volume (e.g., 1 μL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of the components in the sample. A typical program might start at 60°C , ramp to 240°C at $3^\circ\text{C}/\text{min}$, and hold for 5 minutes.

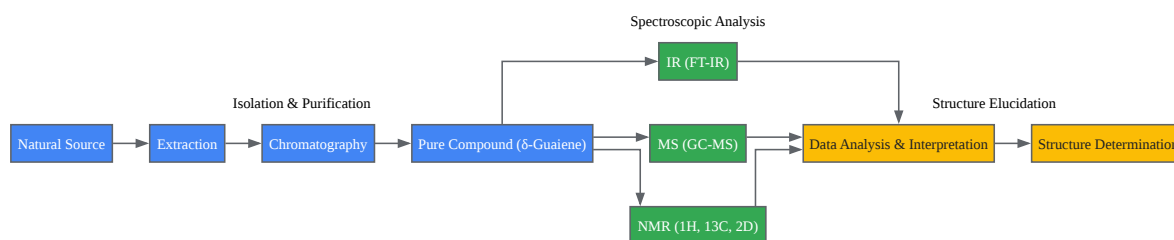
- **MS Detection:** The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using Electron Ionization - EI at 70 eV). The mass analyzer scans a mass range of, for example, m/z 40-400.
- **Data Analysis:** Identify the peak corresponding to δ -Guaiene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- **Sample Preparation:** Place a small drop of the neat liquid sample of δ -Guaiene directly onto the ATR crystal.
- **Spectrum Acquisition:** Record the IR spectrum using an FT-IR spectrometer. Typically, 16 or 32 scans are co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- **Data Analysis:** The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of a natural product like δ -Guaiene.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic identification of δ -Guaiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for alpha-Bulnesene (HMDB0036444) [hmdb.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of δ -Guaiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206229#spectroscopic-data-of-delta-guaiene-nmr-ms-ir\]](https://www.benchchem.com/product/b1206229#spectroscopic-data-of-delta-guaiene-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com